The compound (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a complex organic molecule that features a unique structure comprising a tetrahydrobenzo[d]isoxazole ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Research related to this compound can be found across various scientific databases and journals. Notable studies have explored derivatives of tetrahydrobenzo[d]isoxazole, which have shown promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating its relevance in antimicrobial research .
This compound is classified as an isoxazole derivative, specifically belonging to the category of heterocyclic compounds. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine typically involves several steps:
The reaction conditions generally require careful control of temperature and pressure to optimize yields and purity. Solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly employed, along with catalysts like palladium or nickel for certain steps.
The molecular structure of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine can be represented as follows:
The compound features a tetrahydrobenzo[d]isoxazole core with a tert-butyl substituent at the 5-position and a methanamine group at the 3-position.
(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation or alkyl halides for substitution are commonly used. The reaction conditions must be optimized to prevent degradation of sensitive functional groups.
The mechanism of action for (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is hypothesized to involve interaction with specific biological targets:
Studies have indicated that related compounds exhibit antimicrobial properties by targeting bacterial enzymes . Further research into this specific compound's mechanism is warranted.
The compound's stability under various pH conditions should be evaluated to understand its reactivity better. Its basicity is influenced by the amine group.
The applications of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine extend into several fields:
This compound represents a promising area for further research and development within pharmaceutical sciences due to its unique structure and potential biological activities.
Isoxazole—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This nucleus serves as a structural cornerstone in numerous therapeutic agents, exhibiting broad-spectrum biological activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and antipsychotic effects. The remarkable bioactivity spectrum stems from the isoxazole ring’s ability to engage in diverse molecular interactions, serving as hydrogen bond acceptors, metal coordination sites, and bioisosteric replacements for phenyl, pyridine, or carbonyl groups [4]. Modern drug design exploits these properties to optimize pharmacokinetic profiles and target binding affinity, particularly in kinase inhibition and enzyme modulation applications.
Therapeutically valuable isoxazole derivatives function through multiple mechanisms: as enzyme inhibitors (e.g., COX-2 inhibitors like valdecoxib), receptor modulators (e.g., GABAₐ receptor agonist isoxazole-containing muscimol analogs), and DNA intercalators. Hybrid molecules incorporating isoxazole with other pharmacophores demonstrate enhanced bioactivity, leveraging synergistic effects such as improved membrane permeability and metabolic stability. Contemporary research focuses on developing isoxazole hybrids targeting multidrug-resistant pathogens and oncological pathways, with several candidates in advanced preclinical development [4]. The scaffold’s synthetic versatility enables rapid generation of combinatorial libraries for high-throughput screening against emerging therapeutic targets.
Table 1: Therapeutic Applications of Isoxazole Derivatives
| Isoxazole Derivative | Therapeutic Application | Mechanism of Action |
|---|---|---|
| Valdecoxib | Anti-inflammatory | Selective COX-2 inhibition |
| Muscimol analogs | Neurological disorders | GABAₐ receptor agonism |
| ABT-263 derivatives | Anticancer | Bcl-2/Bcl-xL inhibition |
| Isoxazole-chalcone hybrids | Antimicrobial | Cell wall/membrane disruption |
| Isoxazole-triazole conjugates | Antiviral | Viral polymerase inhibition |
Tetrahydrobenzoisoxazole derivatives represent structurally optimized bicyclic systems where the isoxazole ring is fused with a partially saturated benzene ring, conferring unique three-dimensionality and conformational constraints beneficial for selective target binding. The specific compound (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine (CAS# 1503283-43-9) exemplifies this structural class with molecular formula C₁₂H₂₀N₂O and molecular weight 208.30 g/mol [1] [2]. Its SMILES notation (NCC1=NOC2=C1CC(C(C)(C)C)CC2) reveals three critical structural elements:
Structural analogs like the 4,6-dimethyl variant (CAS# 1523505-63-6, C₁₀H₁₆N₂O) and 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2(3H)-thione demonstrate how modifications impact drug-like properties. The dimethyl analog’s reduced steric bulk lowers logP compared to the tert-butyl derivative, while the oxadiazole-thione replacement introduces hydrogen-bonding capacity and enhanced dipole moments [7] [8]. These structural variations enable fine-tuning of solubility, permeability, and target affinity within this chemotype.
Table 2: Structural Features of Tetrahydrobenzoisoxazole Derivatives
| Structural Feature | Role in Drug Design | Example Derivatives |
|---|---|---|
| 3-Aminomethyl substitution | Hydrogen bonding; Salt bridge formation | (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine [1] |
| 5-tert-Butyl group | Lipophilicity enhancement; Metabolic stability | 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2(3H)-thione [7] |
| 4,6-Dimethyl substitution | Conformational restriction | (4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine [8] |
| Isoxazole-oxadiazole hybrids | π-Stacking capability; Dipole enhancement | EN300-09473 (Enamine store) [7] |
The development of isoxazole-containing FMS-like tyrosine kinase 3 (FLT3) inhibitors represents a strategic response to unmet needs in acute myeloid leukemia (AML) therapy, particularly for patients with FLT3-ITD mutations who exhibit poor prognosis with conventional chemotherapy. Early isoxazole-based kinase inhibitors emerged from scaffold-hopping approaches where the isoxazole ring served as a bioisostere for purine rings in ATP-competitive inhibitors. Initial candidates focused on monomeric isoxazoles with limited selectivity, but research progression revealed that bicyclic systems like tetrahydrobenzoisoxazole offered improved kinase selectivity profiles due to their ability to access unique hydrophobic regions adjacent to the ATP-binding site [3].
Patent analysis reveals a strategic evolution: WO2020055976A1 describes tert-butyl-containing heterocyclic compounds as bromodomain BRD4 inhibitors but simultaneously discloses their utility against oncogenic kinases, highlighting the target polypharmacology achievable with these scaffolds [3]. The tert-butyl group in particular enhances binding to the hydrophobic "gatekeeper" region in kinases, a feature exploited in advanced FLT3 inhibitors. Molecular hybridization strategies subsequently integrated the tetrahydrobenzoisoxazole motif with other privileged structures like triazolodiazepines (e.g., thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine cores) to yield dual FLT3-BRD4 inhibitors capable of simultaneously targeting kinase signaling and epigenetic regulation in leukemic cells [3].
Current research focuses on optimizing the methanamine side chain for enhanced FLT3 binding and reduced hERG affinity. Derivatives featuring basic amino groups demonstrate improved cellular uptake and retention in hematopoietic cells compared to neutral analogs. The requirement for cold-chain transportation of these experimental compounds (as noted in supplier documentation) underscores their stability limitations—an area of active research through prodrug approaches and formulation science [1] [2].
Table 3: Evolution of Isoxazole Derivatives in Kinase-Targeted Therapeutics
| Development Phase | Key Features | Therapeutic Advancements |
|---|---|---|
| First-generation (2000–2010) | Monomeric isoxazoles; ATP-mimetic | Moderate FLT3 inhibition; Limited selectivity |
| Second-generation (2010–2018) | Bicyclic systems; Hydrophobic substituents | Improved kinase selectivity; Oral bioavailability |
| Current hybrids (2018–present) | Tetrahydrobenzoisoxazole-triazolodiazepines | Dual FLT3-BRD4 inhibition; Epigenetic modulation |
| Next-generation focus | Prodrug derivatives; Salt forms | Enhanced metabolic stability; Reduced cardiotoxicity |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: